3-Iodo-5-nitro-1-trityl-1H-indazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

3-Iodo-5-nitro-1-trityl-1H-indazole (CAS 473416-34-1) is a synthetically valuable heterocyclic compound within the indazole class. It is characterized by a unique combination of three key functional groups: a C-3 iodine atom, a C-5 nitro group, and an N-1 trityl protecting group.

Molecular Formula C26H18IN3O2
Molecular Weight 531.3 g/mol
CAS No. 473416-34-1
Cat. No. B3138868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-nitro-1-trityl-1H-indazole
CAS473416-34-1
Molecular FormulaC26H18IN3O2
Molecular Weight531.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)I
InChIInChI=1S/C26H18IN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
InChIKeyMIYWDVQXBRZATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-nitro-1-trityl-1H-indazole (CAS 473416-34-1): A Specialized Indazole Building Block with Distinctive C-3 and N-1 Functionalization


3-Iodo-5-nitro-1-trityl-1H-indazole (CAS 473416-34-1) is a synthetically valuable heterocyclic compound within the indazole class [1]. It is characterized by a unique combination of three key functional groups: a C-3 iodine atom, a C-5 nitro group, and an N-1 trityl protecting group . This specific substitution pattern distinguishes it from simpler indazole cores and enables its primary use as a versatile intermediate in organic synthesis, particularly for constructing more complex bioactive molecules . The C-3 iodine serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, while the N-1 trityl group provides crucial steric protection to ensure chemoselectivity and stability during these transformations [1].

3-Iodo-5-nitro-1-trityl-1H-indazole: The Risks of Substitution with Unprotected or Differently Halogenated Analogs


Selecting a generic indazole analog for a reaction designed around 3-Iodo-5-nitro-1-trityl-1H-indazole introduces significant risks of synthesis failure, poor yield, or undesired side reactions. The compound's specific functionalities are not interchangeable. For instance, the N-1 trityl group is essential for protecting the indazole NH, which would otherwise undergo N-arylation during cross-coupling steps, leading to complex mixtures [1]. Furthermore, the C-3 iodine atom is optimized for palladium-catalyzed Suzuki-Miyaura couplings; replacing it with a C-3 bromo or chloro analog would significantly reduce reactivity due to the weaker carbon-halogen bond strength, often requiring harsher conditions that may be incompatible with other sensitive moieties [1][2]. The C-5 nitro group is a strong electron-withdrawing group that profoundly influences the electron density of the indazole ring, thereby modulating the rate of electrophilic aromatic substitutions or the oxidative addition step in cross-couplings relative to an unsubstituted or electron-donating analog [3].

Quantitative Comparative Evidence for 3-Iodo-5-nitro-1-trityl-1H-indazole in Synthesis and Biological Applications


3-Iodo-5-nitro-1-trityl-1H-indazole: Superior Reactivity in Suzuki-Miyaura Cross-Coupling vs. 3-Bromo or 3-Chloro Analogs

The C-3 iodo substituent in 3-iodo-5-nitro-1-trityl-1H-indazole is specifically required for efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition with Pd(0) catalysts compared to the corresponding carbon-bromine or carbon-chlorine bonds found in common analogs [1]. This increased reactivity allows for milder reaction conditions, higher yields, and greater functional group tolerance, which is critical for synthesizing complex 3-arylindazole libraries [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

3-Iodo-5-nitro-1-trityl-1H-indazole: N-1 Trityl Protection Enables Exclusive C-3 Functionalization vs. Unprotected Indazole

The N-1 trityl group is a critical protecting group that ensures chemoselectivity at the C-3 position. Without this bulky protecting group, the acidic indazole NH is susceptible to N-arylation under cross-coupling conditions, leading to complex mixtures of C-3 and N-1 substituted products [1]. Studies on analogous systems show that the trityl group can be installed in near-quantitative yield and later removed under mild acidic conditions, allowing for a clean, two-step sequence that is not feasible with unprotected 3-iodo-5-nitro-1H-indazole (CAS 70315-69-4) . While direct yield data for this specific deprotection is not publicly available, this is standard practice in heterocyclic chemistry [2].

Organic Synthesis Protecting Groups Chemoselectivity

3-Iodo-5-nitro-1-trityl-1H-indazole: The C-5 Nitro Group Enhances Stability of DNA Duplexes vs. Non-Nitrated Indazoles in Nucleic Acid Research

The 5-nitro substituent is not merely a synthetic handle but a crucial functional group for specific biological applications. In the context of nucleoside analogs, the 5-nitroindazole moiety has been shown to form more stable DNA duplexes than other nitroazole analogs [1]. A study on acyclic nucleoside analogues demonstrated that a 5-nitroindazole derivative afforded the most stable duplexes among the series, with a melting temperature (Tm) spread of only ~2-3 °C versus the four natural bases (A, G, C, T) [1][2]. This is in stark contrast to the 3-nitropyrrole analog, which showed a much wider Tm spread (≈6-10 °C) and lower overall stability [2].

Nucleic Acid Chemistry Bioconjugation Universal Base Analog

3-Iodo-5-nitro-1-trityl-1H-indazole: Commercial Availability at High Purity (≥98%) Provides Reliable Starting Material vs. Custom Synthesis

While not a comparative study in the traditional sense, the commercial availability of 3-Iodo-5-nitro-1-trityl-1H-indazole at a certified purity of ≥98% provides a quantifiable advantage over the alternative of custom synthesis . Custom synthesis of this multi-step intermediate would require significant time and resource investment, with an uncertain yield and purity outcome. The guaranteed purity ensures reproducibility in subsequent sensitive reactions, such as cross-couplings, where impurities can poison catalysts or lead to side products. This differentiates it from lower purity or in-house synthesized material, where the user bears the burden of purification and characterization.

Procurement Chemical Supply Quality Control

High-Value Application Scenarios for 3-Iodo-5-nitro-1-trityl-1H-indazole (CAS 473416-34-1)


Targeted Synthesis of 3-Arylindazole Libraries for Medicinal Chemistry

3-Iodo-5-nitro-1-trityl-1H-indazole is the ideal starting material for the parallel synthesis of diverse 3-arylindazole libraries via Suzuki-Miyaura cross-coupling. The high reactivity of the C-I bond ensures efficient coupling with a wide range of aryl boronic acids under mild conditions, while the N-trityl group prevents unwanted side reactions, maximizing yield and purity [1]. This is a critical workflow in hit-to-lead optimization programs for kinase inhibitors and other therapeutic targets .

Synthesis of 5-Nitroindazole-Containing Universal Nucleobase Analogs

For researchers developing modified oligonucleotides for antisense, aptamer, or diagnostic applications, this compound serves as a precursor to 5-nitroindazole universal base analogs. The 5-nitro group is essential for forming stable base pairs with all four natural nucleobases, as demonstrated by its narrow Tm spread in DNA duplex studies [2]. The compound provides a protected, functionalizable scaffold for synthesizing nucleoside analogs with superior hybridization properties.

Solid-Phase Synthesis of Complex Indazole-Containing Molecules

The unique combination of C-3 iodine and N-1 trityl protection in this compound makes it highly suitable for solid-phase organic synthesis (SPOS). The compound can be loaded onto a resin, and the C-3 position can be functionalized via on-bead cross-coupling. The acid-labile trityl group then allows for selective cleavage from the solid support under mild conditions, releasing the final product with high purity [3]. This strategy simplifies the purification of complex indazole derivatives.

Preparation of Advanced Intermediates for Kinase Inhibitor Research

This compound is a strategic building block for constructing the core of several known kinase inhibitor pharmacophores. The ability to sequentially functionalize the C-3 position (via iodine displacement) and the N-1 position (after trityl deprotection) enables the rapid exploration of structure-activity relationships (SAR) around the indazole core [1]. The 5-nitro group can also be later reduced to an amine, providing an additional vector for diversification .

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